2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid

Acetyl-CoA carboxylase 1 IC50 enzyme inhibition

Inconsistent ACC1/2 assay results often stem from poorly characterized probes. This compound, a Pfizer N1/N2-lactam development candidate, eliminates that variability. • Dual ACC1/ACC2 inhibition: IC50 17 nM (ACC1) and 6.70 nM (ACC2), ratio 0.39. • Defined SAR probe bridging aminoquinoline and methoxyquinoline analogs. • Reliable calibration standard for high-throughput ACC screens, reducing inter-assay variability. Supplied with full characterization data to ensure experimental reproducibility and rapid procurement.

Molecular Formula C14H14ClNO6
Molecular Weight 327.71 g/mol
CAS No. 5887-72-9
Cat. No. B12805134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid
CAS5887-72-9
Molecular FormulaC14H14ClNO6
Molecular Weight327.71 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)C1=CC=C(C=C1)Cl)(C(=O)O)C(=O)O
InChIInChI=1S/C14H14ClNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22)
InChIKeyZAUMEIGSSPFLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Affiliation


2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid (CAS 5887‑72‑9) is a synthetic, small‑molecule N‑acetylamino malonic acid derivative that functions as a nanomolar inhibitor of human acetyl‑CoA carboxylases 1 and 2 (ACC1/ACC2) [1][2]. Its structure features a malonic acid core bearing an acetamido group and a 3‑(4‑chlorophenyl)‑3‑oxopropyl side‑chain, defining it within the broader class of malonic acid‑based ACC inhibitors [3]. The compound is catalogued as a development candidate from the Pfizer N1/N2‑lactam ACC inhibitor program and is registered with the FDA Unique Ingredient Identifier (UNII) 4R48LME9MN [4].

Limitations of In-Class ACC Inhibitor Substitution


Even within the same N1/N2‑lactam series disclosed in US8993586, minor structural modifications produce striking, quantifiable differences in ACC1 and ACC2 inhibitory potency. For example, the 4‑chlorophenyl‑oxopropyl substituent of the target compound (Example 64) delivers an ACC1 IC₅₀ of 17 nM and ACC2 IC₅₀ of 6.70 nM [1], whereas the closely related Example 76 (bearing an aminoquinoline substituent) reaches 5.6 nM on ACC1 and 4.2 nM on ACC2, and Example 48 (methoxyquinoline substituent) drops to 30 nM (ACC1) and 9.2 nM (ACC2) [2][3]. These 2‑ to 6‑fold potency shifts demonstrate that the exact peripheral structure critically determines target engagement, making rational compound selection – rather than generic substitution – essential for experimental reproducibility.

Quantitative Comparison with Closest ACC Inhibitor Analogs


ACC1 Inhibitory Potency Comparison

In recombinant human ACC1 inhibition assays, 2‑(Acetylamino)‑2‑(3‑(4‑chlorophenyl)‑3‑oxopropyl)malonic acid exhibits an IC₅₀ of 17 nM, placing its potency between that of the more active Example 76 (IC₅₀ 5.6 nM) and the less active Example 48 (IC₅₀ 30 nM) [1][2]. The 1.8‑fold lower potency relative to Example 76 is offset by a 1.8‑fold gain over Example 48, indicating that the 4‑chlorophenyl‑oxopropyl group confers intermediate ACC1 affinity within this chemical series.

Acetyl-CoA carboxylase 1 IC50 enzyme inhibition malonyl-CoA

ACC2 Inhibitory Potency Comparison

Against human ACC2, the target compound achieves an IC₅₀ of 6.70 nM, which is only 1.6‑fold weaker than the best‑in‑series Example 76 (IC₅₀ 4.20 nM) and 1.4‑fold more potent than Example 48 (IC₅₀ 9.20 nM) [1][2]. This narrow potency spread highlights that the 4‑chlorophenyl‑oxopropyl motif approaches the ACC2 affinity ceiling of the N1/N2‑lactam scaffold, making it a near‑optimal ACC2 ligand.

Acetyl-CoA carboxylase 2 IC50 fatty acid oxidation malonyl-CoA

Dual ACC1/ACC2 Selectivity Profile

The target compound exhibits an ACC2/ACC1 IC₅₀ ratio of 0.39 (6.70 nM ÷ 17 nM), indicating approximately 2.5‑fold selectivity for ACC2. In contrast, Example 76 shows a ratio of 0.75 (4.20 nM ÷ 5.6 nM, 1.3‑fold ACC2‑selective), while Example 48 displays a ratio of 0.31 (9.20 nM ÷ 30 nM, 3.3‑fold ACC2‑selective) [1][2]. This quantitative comparison demonstrates that the 4‑chlorophenyl derivative provides an intermediate selectivity profile that may be preferred for applications where balanced dual ACC1/ACC2 inhibition is mechanistically desirable.

ACC1/ACC2 selectivity dual inhibitor therapeutic window

High-Value Research Applications in ACC Studies


SAR Probe for 4-Chlorophenyl Substituent Effects

The compound serves as a defined SAR probe bridging the potency gap between Example 76 (aminoquinoline) and Example 48 (methoxyquinoline) [1]. Its intermediate ACC1 (17 nM) and ACC2 (6.70 nM) IC₅₀ values allow medicinal chemists to quantify the contribution of the 4‑chlorophenyl‑oxopropyl group to target binding, informing the design of next‑generation ACC inhibitors.

Assay Calibration Standard for ACC1/ACC2 Dual Inhibition

Owing to its well‑characterized dual inhibition profile (ACC2/ACC1 ratio 0.39) [2], this compound can be deployed as a calibration standard in high‑throughput ACC1 and ACC2 screens. Its balanced potency ensures reliable signal‑to‑noise ratios across both isoforms in a single assay plate, reducing inter‑assay variability.

Reference Compound for ACC Isoform Selectivity Profiling

The compound's selectivity ratio of 0.39 (2.5‑fold ACC2‑biased) [2] makes it an ideal reference for benchmarking novel ACC inhibitors. By comparing ACC2/ACC1 ratios against this defined reference, researchers can rapidly categorize new compounds as ACC1‑selective, ACC2‑selective, or dual inhibitors.

Lead Optimization Starting Point for Metabolic Disease

With nanomolar potency on both ACC isoforms (ACC1 17 nM, ACC2 6.70 nM) [1], the compound represents a viable starting scaffold for lead optimization campaigns targeting non‑alcoholic fatty liver disease (NAFLD), obesity, or type 2 diabetes, where dual ACC inhibition has demonstrated preclinical efficacy [3].

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